molecular formula C8H9N3 B084587 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14356-75-3

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B084587
CAS No.: 14356-75-3
M. Wt: 147.18 g/mol
InChI Key: CAPLIPOGPNGOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound based on the privileged 7-deazapurine scaffold, a structure of high significance in medicinal chemistry due to its structural resemblance to purine nucleotides . This core scaffold is recognized for its synthetic versatility and broad-spectrum bioactivity, making it a valuable building block for researchers designing novel therapeutic agents . The pyrrolo[2,3-d]pyrimidine scaffold is extensively investigated in oncology research. Its derivatives have demonstrated potent activity as kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) . Compounds like the FDA-approved drug Ribociclib share this core structure, highlighting its therapeutic relevance . Furthermore, novel derivatives are being explored as multi-targeted kinase inhibitors and apoptosis inducers, showing promising cytotoxic effects against various human cancer cell lines, including hepatic (HepG2) and colon (HT-29) cancers . The mechanism of action for these advanced derivatives often involves inducing cell cycle arrest, upregulating pro-apoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic Bcl-2 activity . Beyond oncology, this chemical scaffold presents substantial potential in infectious disease research. Recent advances highlight the antimicrobial application of pyrrolo[2,3-d]pyrimidine derivatives, which exhibit antibacterial, antifungal, and antiviral effects . Their development is considered a critical strategy in addressing the global challenge of antimicrobial resistance (AMR). Additionally, this scaffold is being explored as a bumped kinase inhibitor (BKI) for targeting parasitic calcium-dependent protein kinases (CDPKs), offering a potential pathway for novel antimalarial therapies . This product is intended for research purposes as a key intermediate or core structure for the design and synthesis of novel bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,7-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPLIPOGPNGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CN(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. These compounds act primarily as kinase inhibitors, disrupting essential signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound binds to specific kinase active sites, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that certain derivatives effectively inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231, with IC50 values indicating potent cytotoxic effects .

Antiviral Properties

Recent studies have indicated that some derivatives possess antiviral activities by inhibiting viral replication. They interfere with viral proteins or host cell mechanisms critical for viral propagation .

Anti-inflammatory Effects

Exploratory research highlights the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation .

Case Study 1: Kinase Inhibition in Cancer Therapy

A study published in MDPI reported that novel pyrrolo[2,3-d]pyrimidine derivatives exhibited significant activity against various kinases such as EGFR and CDK2. These findings emphasize their potential as targeted cancer therapies .

Case Study 2: Targeting Malaria

Another significant application involves the design of pyrrolo[2,3-d]pyrimidines as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4). In silico studies showed promising binding interactions and subsequent synthesis confirmed their inhibitory activity against PfCDPK4 and PfCDPK1 .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell lines (HeLa, MDA-MB-231)
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways

Safety and Toxicity

While promising in biological applications, safety assessments are crucial. The compound is classified with acute toxicity potential (Toxicity Category 3), necessitating proper handling precautions to mitigate exposure risks during synthesis and application .

Chemical Reactions Analysis

Synthetic Routes and Functionalization

Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via cyclization, nucleophilic substitution, or coupling reactions. For example:

  • Halogenation : In studies of 3,7-dimethyl derivatives (e.g., 3,7-dimethyl-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine ), halogenation at the pyrimidine ring occurs under POCl₃ or PCl₅, enabling substitution at positions 2 and 4 .

  • Nucleophilic Substitution : Chlorinated intermediates (e.g., 2,4-dichloro derivatives) react with amines or hydrazines to form hydrazones or arylaminopyrimidines, as seen in the synthesis of 5k derivatives .

Substitution Reactions

Methyl groups at positions 2 and 7 influence electronic and steric environments, directing reactivity:

  • Amination : Reaction with amines (e.g., benzylamine) under reflux conditions introduces substituents at position 4 ( , Scheme 1).

    Example:
    4-Benzylamino-7-methyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (4 ) synthesized via nucleophilic displacement .

  • Cross-Coupling : Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) enables aryl/heteroaryl group introduction. For instance, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes microwave-assisted coupling with aromatic amines .

Ring Functionalization

  • Formation of Fused Rings : Refluxing with formic acid or acetic acid/HCl yields fused pyrimidines (e.g., IId,e ) via cyclization .

  • Oxidation/Reduction : Methyl groups may undergo oxidation to carboxylic acids under strong oxidizing agents, though this is not explicitly documented for the 2,7-dimethyl variant.

Reactivity in Biological Contexts

While not strictly chemical reactions, interactions with biological targets highlight functional adaptability:

  • Kinase Inhibition : Analogous compounds (e.g., 5k ) inhibit EGFR, Her2, and CDK2 via hydrogen bonding and hydrophobic interactions, suggesting that methyl groups enhance binding affinity .

  • Apoptosis Induction : Derivatives like 5k upregulate caspase-3 and Bax proteins, indicating potential for pro-apoptotic modifications .

Comparative Reactivity of Analogous Compounds

CompoundSubstitution PatternKey ReactionsReference
3,7-Dimethyl derivative3,7-dimethylHalogenation, amination, cyclization
6,7-Dimethyl derivative6,7-dimethylCoupling with sulfonamides
2-Chloro derivative2-chloro, 7-cyclopentylPd-catalyzed aryl coupling

Challenges and Limitations

  • Steric Hindrance : Methyl groups at positions 2 and 7 may impede electrophilic substitution at adjacent positions.

  • Synthetic Complexity : Multi-step syntheses (e.g., hydrazide formation followed by condensation) are common, requiring optimization for yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : The synthesis typically involves halogenation, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions. For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be protected with TsCl, followed by SNAr reactions with substituted anilines or benzylamines under basic conditions. Palladium-catalyzed Buchwald cross-coupling introduces aryl/alkyl groups at specific positions . Multi-step routes may also employ cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) followed by chlorination .

Q. How are structural and purity analyses performed for these compounds?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 confirm regiochemistry and substitution patterns. For example, aromatic protons in the pyrrolo[2,3-d]pyrimidine core resonate between δ 6.0–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weights (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • TLC : Silica-gel plates with UV visualization monitor reaction progress .

Q. What solvents and conditions are optimal for purification?

  • Methodological Answer : Column chromatography (silica gel, 200–300 mesh) using gradients of ethyl acetate/hexane or chloroform/methanol is standard. Anhydrous solvents (e.g., DMF, THF) are critical for SNAr and cross-coupling reactions to avoid hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

  • Methodological Answer :

  • Substituent Variation : Systematic modification at C4 (e.g., aryl vs. alkyl groups) and C2 (e.g., amino vs. halogen) positions alters selectivity. For example, bulky C4 substituents enhance FAK inhibition by occupying hydrophobic pockets .
  • Biological Assays : Kinase inhibition (IC50) is measured via fluorescence polarization or radiometric assays. Parallel cytotoxicity screening (e.g., MTT assays) identifies off-target effects .
  • Data Table :
DerivativeC4 SubstituentFAK IC50 (nM)Cancer Cell IC50 (µM)
11a4-Fluorophenyl12.30.45
11d4-Chlorophenyl8.70.32
13i2,5-DimethoxyN/A0.18 (CK1δ inhibition)

Q. How to resolve contradictions in biological activity across derivatives?

  • Methodological Answer :

  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm selectivity. A derivative inactive against FAK may inhibit CK1δ, as seen with compound 13i .
  • Metabolic Stability : Assess liver microsome stability. Poor bioavailability may mask in vitro potency .
  • Crystallography : Co-crystal structures with kinases (e.g., PDB entries) reveal binding modes. For example, 7H-pyrrolo[2,3-d]pyrimidine scaffolds mimic ATP’s adenine ring but lack N7, altering hydrogen-bond networks .

Q. What strategies improve solubility and bioavailability of hydrophobic derivatives?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts (e.g., 13i HCl) enhance aqueous solubility .
  • Prodrug Design : Phosphorylate hydroxyl groups or introduce PEGylated side chains .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo delivery .

Q. How can large-scale synthesis be optimized for preclinical studies?

  • Methodological Answer :

  • One-Pot Reactions : Avoid intermediates requiring chromatography. For example, Dakin-West reactions followed by Dimroth rearrangements enable kilogram-scale synthesis .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Specialized Methodological Notes

  • Key References :
    • FAK inhibitor design .
    • Kinase inhibition mechanisms .
    • Large-scale synthesis .

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